

theoretical studies on 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene
Cat. No.:	B074855

[Get Quote](#)

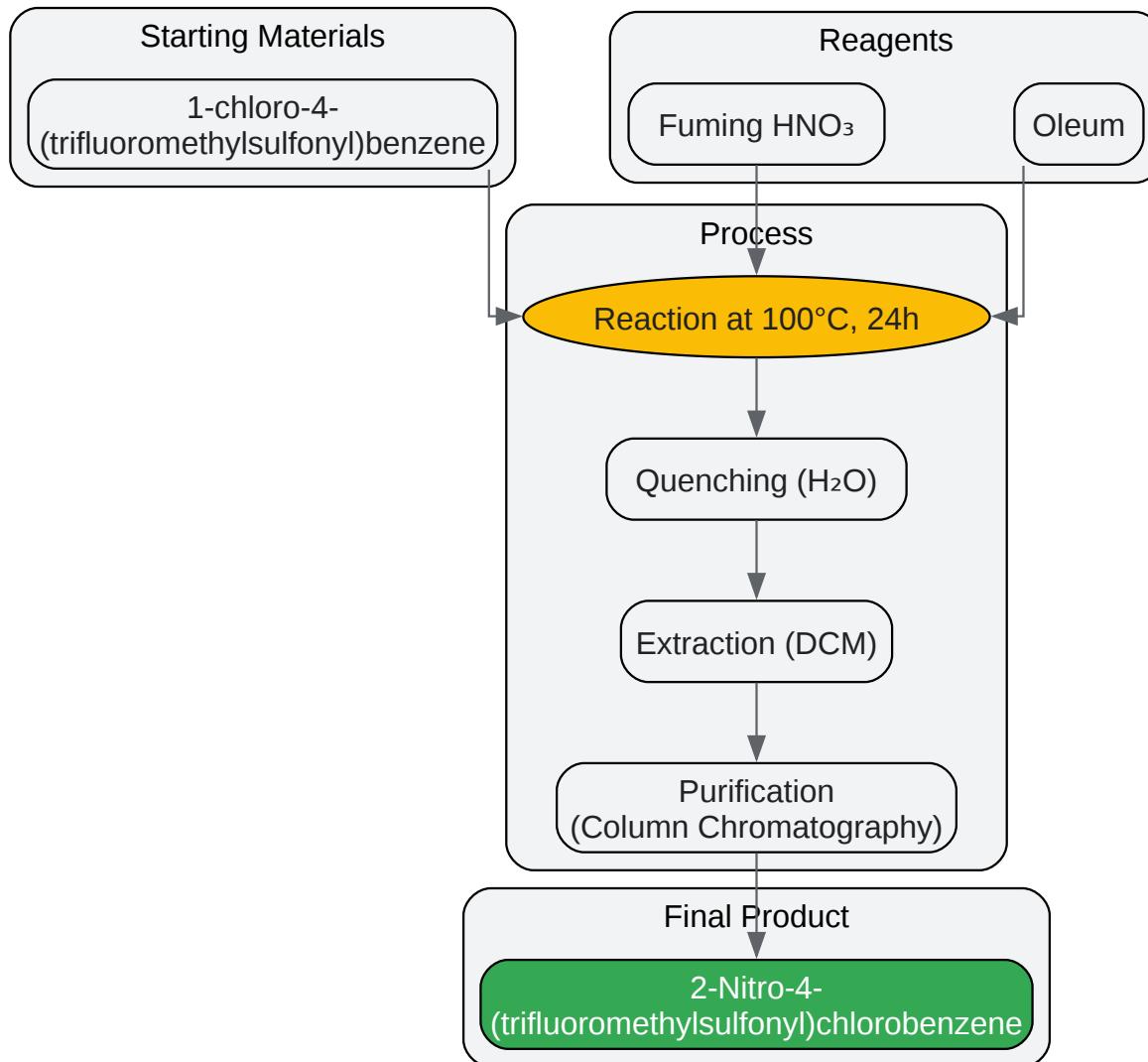
An In-depth Technical Guide on **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene**

Abstract

This technical guide provides a comprehensive overview of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene**, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers a theoretical analysis of its reactivity profile based on the electronic effects of its substituents. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deeper understanding of this compound's characteristics and potential applications.

Chemical and Physical Properties

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a substituted benzene ring with three key functional groups: a nitro group (-NO₂), a trifluoromethylsulfonyl group (-SO₂CF₃), and a chlorine atom (-Cl). These substituents significantly influence the electronic structure and reactivity of the aromatic ring.


Property	Value	Source
CAS Number	1550-27-2	[1] [2]
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₄ S	[1] [2]
Molecular Weight	289.62 g/mol	[1]
IUPAC Name	1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzen e	[1]
Density (Predicted)	1.689 g/cm ³	[1]
Appearance	Colorless liquid	[3]

Synthesis Protocol

The synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** can be achieved through the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene. The following protocol is adapted from patent literature.[\[3\]](#)

Experimental Procedure

- Reaction Setup: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in oleum (2.5 g), add fuming nitric acid (5 mL).
- Reaction Conditions: Heat the resulting reaction mixture at 100 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, quench the reaction mixture with water (10 mL).
- Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
- Washing and Drying: Wash the combined organic layers with water (20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purification: Purify the crude material by column chromatography on silica gel (60-120 mesh) using a gradient of 5-15% ethyl acetate in hexane to afford the final product as a colorless liquid (yield: 24%).[\[3\]](#)

[Click to download full resolution via product page](#)

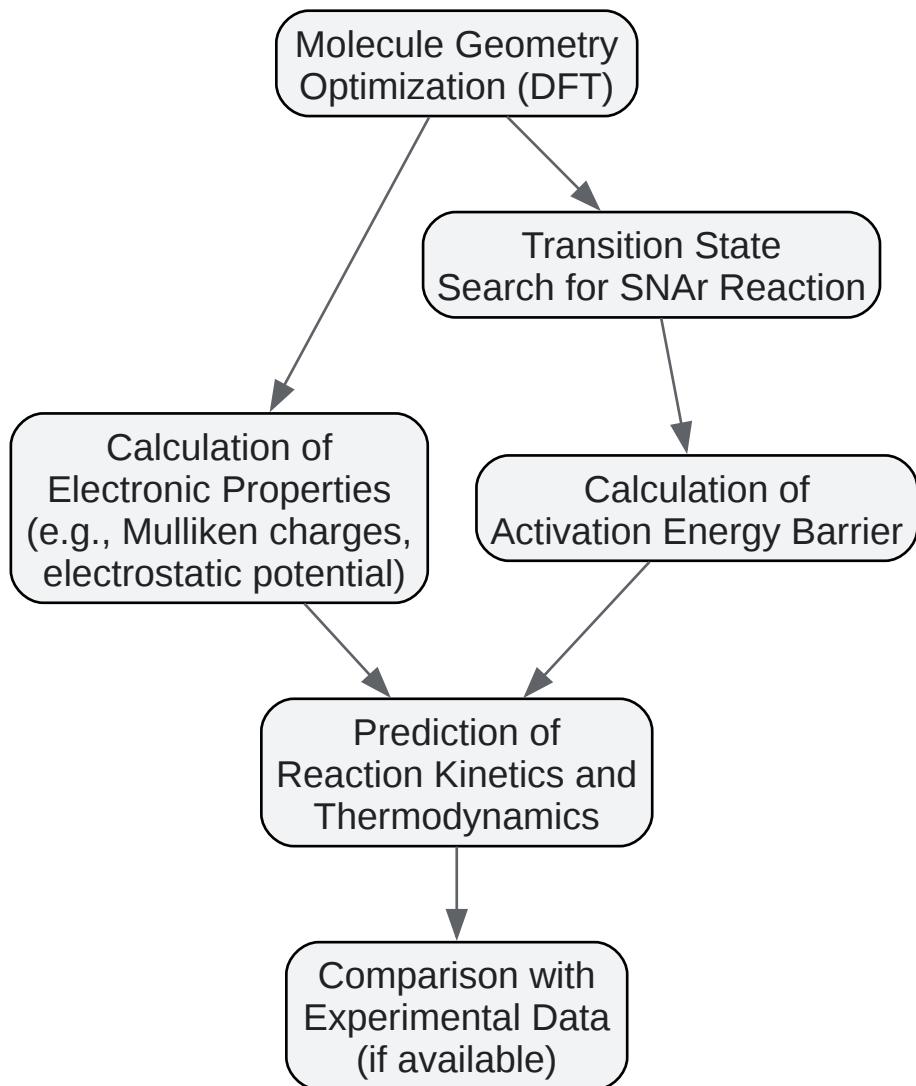
A flowchart illustrating the synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene**.

Spectroscopic Data

The structure of the synthesized compound can be confirmed by spectroscopic methods. The following ¹H-NMR data has been reported:

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
8.53 ppm	broad singlet	-	H-3
8.19-8.14 ppm	multiplet	-	H-5
7.94 ppm	doublet	8.8 Hz	H-6

Solvent: CDCl_3 , Frequency: 500 MHz[3]


Theoretical Studies and Reactivity Profile

While specific computational studies on **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** are not readily available in published literature, a theoretical analysis of its reactivity can be predicted based on the principles of physical organic chemistry. The reactivity of the benzene ring is dictated by the electronic effects of its substituents.

- Nitro Group ($-\text{NO}_2$): This is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[4]
- Trifluoromethylsulfonyl Group ($-\text{SO}_2\text{CF}_3$): This is one of the strongest electron-withdrawing groups. The sulfonyl group is strongly electron-withdrawing by induction, and this effect is amplified by the three fluorine atoms.
- Chlorine Atom ($-\text{Cl}$): The chlorine atom is deactivating towards electrophilic substitution due to its inductive electron withdrawal (-I), but it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M).[4]

Given the presence of two powerful electron-withdrawing groups ($-\text{NO}_2$ and $-\text{SO}_2\text{CF}_3$) ortho and para to the chlorine atom, the aromatic ring is highly electron-deficient. This makes **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is the expected leaving group in such reactions.

The general workflow for a computational study to validate these predictions would involve:

[Click to download full resolution via product page](#)

A typical workflow for the computational analysis of chemical reactivity.

Potential Applications

Due to its high reactivity towards nucleophiles, **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** is a valuable building block in organic synthesis. It can be used to introduce the 2-nitro-4-(trifluoromethylsulfonyl)phenyl moiety into various molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the substituents can be exploited to modulate the properties of the target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene | 1550-27-2 [chemnet.com]
- 2. 2-NITRO-4-(TRIFLUOROMETHYLSULFONYL)CHLOROBENZENE | VSNCHEM [vsnchem.com]
- 3. 1-CHLORO-2-NITRO-4-TRIFLUOROMETHANESULFONYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- To cite this document: BenchChem. [theoretical studies on 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074855#theoretical-studies-on-2-nitro-4-trifluoromethylsulfonyl-chlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com